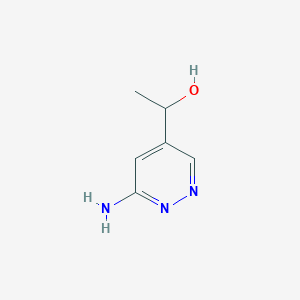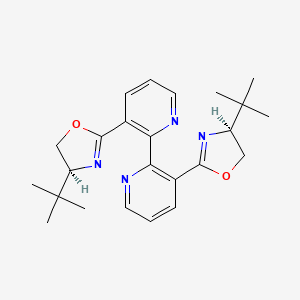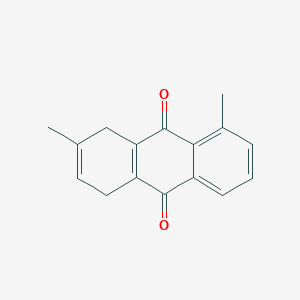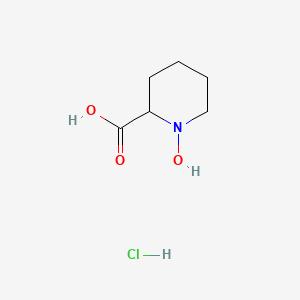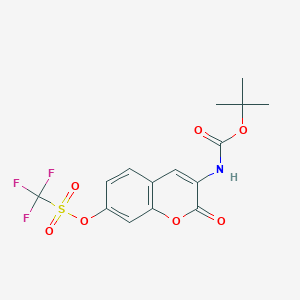
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is a complex organic compound that combines a chromenone core with a tert-butyloxycarbonyl-protected amino group and a trifluoromethanesulfonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-Butoxycarbonyl Group: The tert-butyloxycarbonyl (Boc) group is introduced to protect the amino group.
Formation of the Trifluoromethanesulfonate Ester: The trifluoromethanesulfonate ester is introduced by reacting the hydroxyl group of the chromenone with trifluoromethanesulfonic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient and scalable reactions .
Análisis De Reacciones Químicas
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate can undergo various types of chemical reactions:
Substitution Reactions: The trifluoromethanesulfonate ester can be substituted by nucleophiles to form new carbon-heteroatom bonds.
Deprotection Reactions: The tert-butyloxycarbonyl group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Substitution Reactions: Common nucleophiles such as amines, thiols, and alcohols can be used in the presence of a base like triethylamine.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in organic solvents like dichloromethane are commonly used for deprotection.
Major Products
Substitution Reactions: The major products are typically new chromenone derivatives with various functional groups.
Deprotection Reactions: The major product is the free amino chromenone derivative.
Aplicaciones Científicas De Investigación
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals due to its potential biological activity.
Biological Research: It can be used in the study of enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate involves its ability to undergo chemical transformations that modify its structure and function. The tert-butyloxycarbonyl group protects the amino group during synthesis, and its removal reveals the active amino group that can interact with biological targets .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds also contain the Boc protecting group and are used in peptide synthesis.
Chromenone derivatives: Compounds with similar chromenone cores but different substituents.
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate is unique due to the combination of the Boc-protected amino group and the trifluoromethanesulfonate ester, which provides versatility in chemical reactions and potential biological activity .
Propiedades
Fórmula molecular |
C15H14F3NO7S |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-7-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H14F3NO7S/c1-14(2,3)25-13(21)19-10-6-8-4-5-9(7-11(8)24-12(10)20)26-27(22,23)15(16,17)18/h4-7H,1-3H3,(H,19,21) |
Clave InChI |
RWTGLRJPIGNSLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC2=C(C=C(C=C2)OS(=O)(=O)C(F)(F)F)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




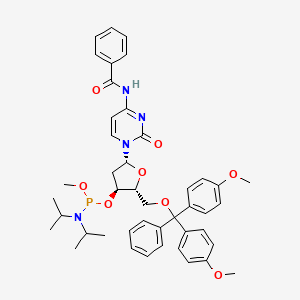
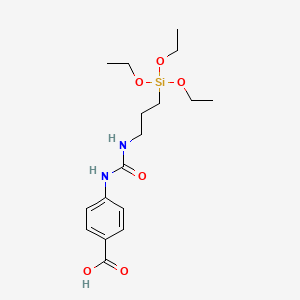
![7-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B15248902.png)
![6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
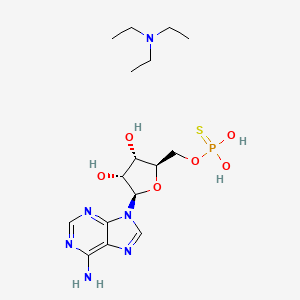


![2-[(3-Chloropyridin-4-yl)oxy]acetic acid](/img/structure/B15248947.png)
